BENGHE Foundational & Exploratory

Check Availability & Pricing

"2-Chloro-4-(methoxycarbonyl)benzoic acid"
molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-Chloro-4-
Compound Name: ) )
(methoxycarbonyl)benzoic acid

cat. No.: B1368300

An In-Depth Technical Guide to 2-Chloro-4-(methoxycarbonyl)benzoic Acid for Advanced
Research and Development

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Chloro-4-
(methoxycarbonyl)benzoic acid, a pivotal chemical intermediate in modern pharmaceutical
synthesis. Designed for researchers, medicinal chemists, and process development scientists,
this document delves into the compound's fundamental properties, synthesis, characterization,
and applications, with a focus on its role in the development of novel therapeutics.

Core Chemical Identity and Physicochemical
Properties

2-Chloro-4-(methoxycarbonyl)benzoic acid (CAS No. 431888-57-2) is a substituted benzoic
acid derivative. Its structure incorporates a chlorine atom and a methyl ester group on the
benzene ring, which imparts specific reactivity and functionality, making it a valuable building
block in organic synthesis.

Key Identifiers and Molecular Weight

The precise molecular weight is fundamental for all stoichiometric calculations in synthesis and
for analytical characterization, particularly in mass spectrometry.
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Identifier Value Source
2-Chloro-4-

IUPAC Name ) ) ChemScene
(methoxycarbonyl)benzoic acid

CAS Number 431888-57-2 [1]

Molecular Formula CoH7CIO4 [1]

Molecular Weight 214.60 g/mol [1]
COC(=0)C1=CcC(Cl)=C(C=C1)

SMILES [1]
C(0)=0

Physicochemical Characteristics

Understanding the physicochemical properties is critical for predicting the compound's behavior
in various solvents, its reactivity, and its potential for crystallization and purification. The data
below are computationally predicted and serve as a reliable guide for experimental design.

Property Value Significance in Research
Topological Polar Surface Area 63.6 A2 Influences solubility and
(TPSA) ' membrane permeability.[1]
Predicts lipophilicity and
LogP 1.8248 o Pop _y
partitioning behavior.[1]
The carboxylic acid proton is
Hydrogen Bond Donors 1 ) )
available for H-bonding.[1]
The carbonyl and ether
Hydrogen Bond Acceptors 3 oxygens can accept H-bonds.
[1]
Relates to conformational
Rotatable Bonds 2

flexibility.[1]

Synthesis Pathway and Rationale
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While multiple synthetic routes can be envisioned, a common and industrially scalable
approach for related compounds involves the modification of readily available terephthalate
precursors. The synthesis of the brominated analog, for instance, starts from dimethyl
terephthalate, proceeding through nitration, hydrolysis, hydrogenation, esterification, and
halogenation steps.[2][3] This provides a logical framework for the synthesis of 2-Chloro-4-
(methoxycarbonyl)benzoic acid.

Retrosynthetic Analysis and Proposed Workflow

A logical retrosynthetic pathway begins by disconnecting the chloro and carboxyl groups,
tracing back to a simpler, commercially available starting material like a substituted toluene or

terephthalic acid derivative.

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-Chloro-4-(methoxycarbonyl)benzoic acid.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for analogous compounds and is
designed for robust execution and high yield.

 Nitration of Dimethyl Terephthalate:

o Procedure: Cool a mixture of fuming nitric acid and concentrated sulfuric acid to 0°C.
Slowly add dimethyl terephthalate while maintaining the temperature below 10°C. Stir for
2-4 hours.

o Causality: The nitronium ion (NO2*) generated in situ is a powerful electrophile. The ester
groups are deactivating, but the reaction is forced under harsh conditions to achieve
nitration.
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Selective Mono-Hydrolysis:

o Procedure: Dissolve the nitrated intermediate in a mixture of methanol and water. Add one
equivalent of sodium hydroxide and heat to reflux. Monitor by TLC until mono-acid
formation is complete.

o Causality: Using a stoichiometric amount of base allows for the selective hydrolysis of one
ester group. The mono-acid salt precipitates or is extracted upon acidification.

Reduction of the Nitro Group:

o Procedure: Dissolve the nitro-acid in methanol and add a catalytic amount of Palladium on
carbon (10% Pd/C). Hydrogenate under pressure (50 psi) until hydrogen uptake ceases.

o Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic
nitro groups to anilines without affecting the carboxylic acid or ester functionalities.

Sandmeyer Reaction:

o Procedure: Dissolve the resulting aniline in agueous HCI and cool to 0-5°C. Add a solution
of sodium nitrite (NaNO3z) dropwise to form the diazonium salt. In a separate flask, prepare
a solution of copper(l) chloride (CuCl) in HCI. Slowly add the diazonium salt solution to the
CuCl solution.

o Causality: This classic reaction is a reliable method for introducing a chlorine atom onto an
aromatic ring by displacing the diazonium group. The copper catalyst is essential for the
transformation.

Purification:

o Procedure: The crude product is extracted into an organic solvent, washed, and dried.
Purification is typically achieved by recrystallization from a suitable solvent system like
methanol or an ethanol/water mixture.

o Causality: Recrystallization exploits differences in solubility between the desired product
and impurities at different temperatures to yield high-purity crystalline material.
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Applications in Drug Discovery and Development

This molecule is not just a laboratory curiosity; it is a crucial component in the synthesis of
high-value pharmaceutical agents.

Key Intermediate for SGLT2 Inhibitors

2-Chloro-4-(methoxycarbonyl)benzoic acid and its close analogs are documented as key
intermediates in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.[2][4]
These drugs represent a major class of therapeutics for type 2 diabetes.

The structural features of this intermediate are strategically important. The carboxylic acid
provides a handle for amide bond formation or other coupling reactions, while the chloro- and
methoxycarbonyl-substituents are precursors to the core structure of the final active
pharmaceutical ingredient (API). A related intermediate, 5-Bromo-2-chloro-4-
(methoxycarbonyl)benzoic acid, has been successfully scaled up to 70 kg batches for this
purpose.[2][3]

2-Chloro-4-(methoxycarbonyl) Multi-step SGLT2 Inhibitor Final API
benzoic acid Coupling Reactions Core Structure (e.g., Dapagliflozin analog)

Click to download full resolution via product page

Caption: Role as a key intermediate in the synthesis of SGLT2 inhibitors.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical intermediate. The
available safety data sheets (SDS) for this compound and its analogs indicate specific hazards
that must be managed.

GHS Hazard Information

The compound is classified as an irritant. Proper personal protective equipment (PPE) is
mandatory.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1368300?utm_src=pdf-body
https://www.researchgate.net/publication/362851241_Novel_and_Practical_Industrial_Process_Scale-Up_of_5-Bromo-2-chloro-4-methoxycarbonylbenzoic_acid_a_Key_Intermediate_in_the_Manufacturing_of_Therapeutic_SGLT2_Inhibitors
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0042-1755195
https://www.benchchem.com/product/b1368300?utm_src=pdf-body
https://www.benchchem.com/product/b1368300?utm_src=pdf-body
https://www.researchgate.net/publication/362851241_Novel_and_Practical_Industrial_Process_Scale-Up_of_5-Bromo-2-chloro-4-methoxycarbonylbenzoic_acid_a_Key_Intermediate_in_the_Manufacturing_of_Therapeutic_SGLT2_Inhibitors
https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0042-1755195.pdf
https://www.benchchem.com/product/b1368300?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1368300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Hazard Class GHS Code Description Source
Skin Irritation H315 Causes skin irritation [5]
o Causes serious eye
Eye Irritation H319 S [5]
irritation

May cause respiratory

Respiratory Irritation H335 T [5]
irritation

Handling and Storage Protocols

» Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood. Ensure that eyewash stations and safety showers are readily accessible.[6]

e Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab
coat, and chemical safety goggles or a face shield.[5]

» Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after
handling.[5][6] Avoid contact with skin, eyes, and clothing.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep
away from incompatible materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["2-Chloro-4-(methoxycarbonyl)benzoic acid" molecular
weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1368300#2-chloro-4-methoxycarbonyl-benzoic-acid-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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